molecular formula C21H19N5O3 B2661744 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide CAS No. 900008-76-6

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide

Cat. No. B2661744
CAS RN: 900008-76-6
M. Wt: 389.415
InChI Key: WWKNGSPVSCCDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, substituted pyrazolo[3,4-d]pyrimidin-4-ones, has been reported in the literature . The process involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidin-4-one core, which is substituted with a 3,4-dimethylphenyl group at the 1-position and a 3-methoxybenzamide group at the 5-position.

Scientific Research Applications

Anticancer Activity

Several studies have synthesized and evaluated the anticancer activities of compounds with structures related to N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide. These compounds have shown promising results against various cancer cell lines, indicating their potential as anticancer agents. For instance, compounds with pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested against the MCF-7 human breast adenocarcinoma cell line, revealing significant antitumor activity, especially with specific derivatives displaying potent inhibitory activity (Abdellatif et al., 2014).

Antifungal and Antimicrobial Effects

Compounds structurally related to N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide have been explored for their antifungal and antimicrobial properties. For example, certain derivatives have been synthesized and identified to exhibit potent antifungal effects against significant types of fungi (Jafar et al., 2017). Additionally, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have demonstrated potential antimicrobial and anticancer activities, highlighting their dual-functional capability in therapeutic applications (Hafez et al., 2016).

Synthesis and Structural Analysis

The synthesis and structural analysis of these compounds are crucial for understanding their pharmacological properties. Studies involving the design, synthesis, crystal structure, and density functional theory (DFT) analysis have contributed to the development of compounds with improved biological activity. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide and its antiproliferative activity against various cancer cell lines have been detailed, providing insights into the structural features contributing to its anticancer activity (Huang et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s important to note that the compound is intended for research use only.

Safety and Hazards

As a general rule for handling chemicals, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid contact with eyes, skin, or clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-13-7-8-16(9-14(13)2)26-19-18(11-23-26)21(28)25(12-22-19)24-20(27)15-5-4-6-17(10-15)29-3/h4-12H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKNGSPVSCCDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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